2-Azidoethyl methanesulfonate

Overview

Description

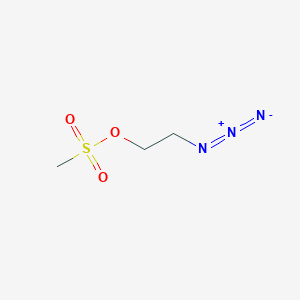

2-Azidoethyl methanesulfonate is a chemical compound with the molecular formula C3H7N3O3S . It is also known by other names such as 1-Mesyl-2-azidoethanol and 2-Methanesulphonyloxyethyl azide .

Molecular Structure Analysis

The molecular structure of 2-Azidoethyl methanesulfonate consists of a methanesulfonate group attached to an ethyl chain, which is further connected to an azide group . The compound has a molecular weight of 165.17 g/mol .Physical And Chemical Properties Analysis

2-Azidoethyl methanesulfonate has several notable physical and chemical properties. It has a molecular weight of 165.17 g/mol, and its exact mass is 165.02081227 g/mol . The compound has a topological polar surface area of 66.1 Ų and contains 10 heavy atoms . It has no hydrogen bond donors but has 5 hydrogen bond acceptors . The compound also has 4 rotatable bonds .Scientific Research Applications

-

Field: Hydrometallurgy

-

Field: Plant Genetics and Breeding

- Application : Ethyl methanesulfonate (EMS) has been used for in vitro mutagenesis, polymorphism, and genomic instability in wheat (Triticum aestivum L.) .

- Methods : EMS mutagenesis was experimented with 4 treatment durations (2, 4, 6, and 8 h) and 5 treatment concentrations (0, 0.1, 0.2, 0.3, and 0.4%). Mature embryos were treated to detect optimum doses of mutagenesis and to estimate polymorphism and genomic instability .

- Results : EMS mutagens at different duration and concentration had significant effects on callus formation rate (%), embryogenic callus formation rate (%), responded embryogenic callus rate (%), regeneration efficiency and number of plants parameters .

- Field: Biochemistry

- Application : The methane sulfonate esters of dihydric and polyhydric alcohols are biological alkylating agents .

- Methods : These esters undergo fission and react within the intracellular milieu. The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .

- Results : The source did not provide specific results or outcomes obtained from the use of these esters in biochemistry .

- Field: Organic Chemistry

- Application : 2-Azidoethyl methanesulfonate is a chemical compound with the molecular formula C3H7N3O3S . It can be used as a reagent in organic synthesis .

- Results : The source did not provide specific results or outcomes obtained from the use of 2-Azidoethyl methanesulfonate in organic chemistry .

properties

IUPAC Name |

2-azidoethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O3S/c1-10(7,8)9-3-2-5-6-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEWGFZSRLNWBEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azidoethyl methanesulfonate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyridine, 4-[(tert-butylthio)methyl]-](/img/structure/B105704.png)

![2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide](/img/structure/B105741.png)